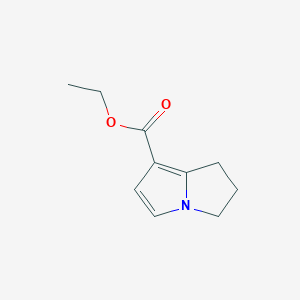

ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)8-5-7-11-6-3-4-9(8)11/h5,7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFBJKVNVWKMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCN2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554788 | |

| Record name | Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34951-59-2 | |

| Record name | Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of proline with ethyl acetoacetate under acidic conditions to form the pyrrolizine ring system. The reaction is usually carried out in ethanol with a catalytic amount of acid, such as hydrochloric acid, at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolizine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated pyrrolizine derivatives.

Scientific Research Applications

Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Pyrrolizine Derivatives

*Estimated using fragment-based methods (e.g., XlogP3).

†Calculated based on molecular formula.

‡Predicted values.

Key Observations:

Substituent Effects on Reactivity: The ethyl ester group in the target compound is less reactive than the aldehyde in 5,6-dimethyl-pyrrolizine-7-carboxaldehyde, making it more stable under physiological conditions .

Lipophilicity Trends :

- The ethyl ester (logP ~2.1) is more lipophilic than the methyl ester (logP ~1.7) and aldehyde derivatives (logP ~1.5), suggesting improved membrane permeability .

Molecular Conformation: In 6,6-dimethyl-1-phenyl-pyrrolizine derivatives, substituents like the thenoyl group increase crystal density due to planar ring systems and van der Waals interactions .

Biological Activity

Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with related compounds.

Overview of this compound

This compound is a pyrrolizine derivative that has been studied for its antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. The compound's mechanism involves binding to bacterial enzymes and disrupting metabolic pathways essential for bacterial survival. Studies have shown it to be effective against both gram-positive and gram-negative bacteria.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive | Moderate | |

| Gram-negative | High | |

| Fungi | Low |

Anticancer Properties

The compound has also demonstrated anticancer activity in various studies. It appears to inhibit the growth of cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of cancer cells.

- Receptor Modulation : It can bind to receptors that play roles in cellular signaling pathways, potentially altering their activity and affecting cellular responses.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolizine derivatives and related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 1H-indole-3-carboxylate | Indole derivative | Anticancer, Antimicrobial |

| Pyrrolopyrazine derivatives | Pyrazine fused | Varies; some exhibit anticancer effects |

| Ethyl 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | Similar structure | Antimicrobial, potential therapeutic use |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer.

- Antimicrobial Activity Assessment : Research presented at a microbiology conference indicated that the compound had a minimum inhibitory concentration (MIC) lower than traditional antibiotics against certain strains of bacteria.

Q & A

Q. What are the established synthetic routes for ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via condensation reactions involving pyrrolizine precursors and ethyl oxalyl monochloride. For example, in related compounds like ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate, the reaction of 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine with ethyl oxalyl monochloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) yields the target compound . Key factors include temperature control to avoid side reactions and stoichiometric precision. Yield optimization often requires iterative adjustment of solvent polarity and catalyst selection (e.g., DMAP for acyl transfer reactions).

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to confirm the molecular structure of this compound derivatives?

SC-XRD remains the gold standard for structural elucidation. For instance, ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate was characterized using SHELX software (SHELXL for refinement), with data collected at 298 K and refined to an R factor of 0.054 . Critical parameters include crystal mounting techniques (e.g., cryo-cooling with liquid nitrogen), resolution limits (≤0.84 Å), and disorder modeling for flexible substituents.

Q. What spectroscopic methods are most reliable for characterizing pyrrolizine carboxylate derivatives?

A combination of / NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential. For example, NMR of ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate reveals distinct peaks for the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and aromatic protons (δ 7.2–8.1 ppm) . IR confirms carbonyl stretches (C=O at ~1700 cm), while HRMS validates molecular ion peaks ([M+H]) with <2 ppm error.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for pyrrolizine carboxylates across different assay systems?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or target specificity. For triazolo-pyrimidine derivatives like ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate, orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) are recommended . Dose-response curves should be replicated in ≥3 independent experiments, with statistical normalization to control for batch effects (e.g., Z-factor >0.5).

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) are widely used. For example, in studies of pyrazolo[4,3-c]pyridine-3-carboxylates, ligand preparation with OpenBabel (GAFF force field) and grid parameter optimization (10 Å × 10 Å × 10 Å) improved docking accuracy . MD trajectories (≥50 ns) should analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to validate stability.

Q. How do structural modifications (e.g., halogenation, heterocyclic substitution) impact the physicochemical properties of pyrrolizine carboxylates?

Halogenation (e.g., 4-chlorophenyl in ) increases lipophilicity (clogP +0.5–1.0) but may reduce solubility. Heterocyclic substitutions (e.g., thiazolo[3,2-a]pyrimidine in ) enhance π-π stacking with aromatic residues in target proteins. Quantitative structure-activity relationship (QSAR) models using MOE or Schrödinger’s Canvas can predict logD and pKa shifts, guiding rational design.

Methodological Challenges

Q. How should researchers address crystallographic disorder in this compound derivatives during refinement?

Disorder in flexible groups (e.g., ethyl ester chains) is common. SHELXL’s PART instruction allows splitting atoms into multiple positions with occupancy refinement . For example, in ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the trimethoxybenzylidene group was modeled with two conformers (60:40 ratio) . Thermal ellipsoid plots (ORTEP) and residual density maps (≤0.5 eÅ) validate the model.

Q. What are best practices for ensuring reproducibility in multi-step syntheses of pyrrolizine carboxylates?

Detailed reaction logs (temperature, humidity, solvent batches) and intermediate characterization (e.g., TLC, NMR) are critical. For example, the synthesis of ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate derivatives requires strict anhydrous conditions during cyclization steps . Pilot-scale trials (1–5 g) with purity analysis (HPLC ≥95%) ensure scalability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.